molecular formula C8H12N2OS B1304149 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde CAS No. 92940-24-4

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

Cat. No.: B1304149
CAS No.: 92940-24-4
M. Wt: 184.26 g/mol
InChI Key: KMNXYBHVYDCCNC-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a diethylamino group at the second position and a formyl group at the fifth position of the thiazole ring

Scientific Research Applications

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Compounds with diethylamino groups can be hazardous. They may be corrosive and can cause burns to the skin, eyes, and mucous membranes . They may also be harmful if inhaled or ingested .

Future Directions

The study of compounds with diethylamino groups is an active area of research. These compounds have potential applications in various fields, including medicine, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with diethylamine and formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired thiazole derivative.

Another approach involves the use of 2-chloro-1,3-thiazole as a starting material. This compound reacts with diethylamine in the presence of a base, such as sodium hydride, to yield 2-(Diethylamino)-1,3-thiazole. The formylation of this intermediate can be achieved using formic acid or a formylating agent like N-formylmorpholine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(Diethylamino)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-(Diethylamino)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-1,3-thiazole-5-carbaldehyde: Similar structure but with dimethylamino group instead of diethylamino.

    2-(Diethylamino)-1,3-oxazole-5-carbaldehyde: Similar structure but with an oxazole ring instead of a thiazole ring.

    2-(Diethylamino)-1,3-thiazole-4-carbaldehyde: Similar structure but with the formyl group at the fourth position.

Uniqueness

2-(Diethylamino)-1,3-thiazole-5-carbaldehyde is unique due to the specific positioning of the diethylamino and formyl groups on the thiazole ring. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(diethylamino)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-10(4-2)8-9-5-7(6-11)12-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXYBHVYDCCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382903
Record name 2-(diethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92940-24-4
Record name 2-(diethylamino)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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